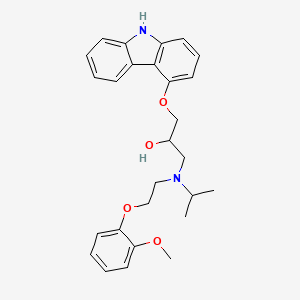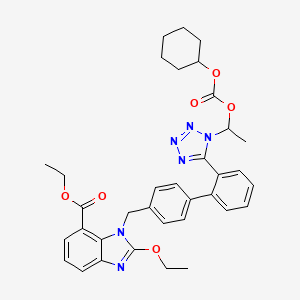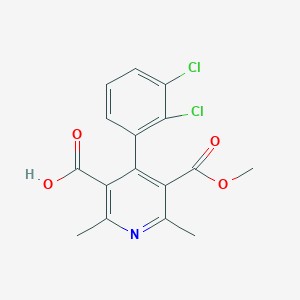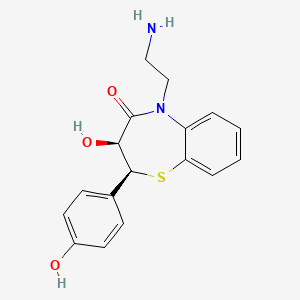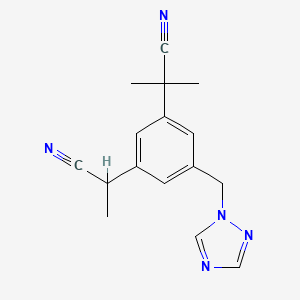
alpha-Desmethyl Anastrozole
描述
Alpha-Desmethyl Anastrozole is an impurity of Anastrozole . It has a molecular formula of C16H17N5 .
Synthesis Analysis
The synthesis of Anastrozole, the parent compound of alpha-Desmethyl Anastrozole, involves several steps. The process includes the bromination of the toluene derivative, 3,5-bis (2-cyanoisopropyl)toluene, producing a benzylic bromide. This is followed by the condensation of the resulting benzylic bromide in dimethylformamide with sodium 1,2,4-triazolyl .Molecular Structure Analysis
The alpha-Desmethyl Anastrozole molecule contains a total of 39 bonds. There are 22 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 triple bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 nitrile (aliphatic), and 1 Triazole .Chemical Reactions Analysis
Anastrozole, the parent compound of alpha-Desmethyl Anastrozole, has been analyzed in human plasma by liquid chromatography–mass spectrometry (LC–MS–MS). The plasma-sample pretreatment involved solid-phase extraction . Another study developed a method for the sensitive analysis of Anastrozole in human urine samples .Physical And Chemical Properties Analysis
Alpha-Desmethyl Anastrozole has a molecular weight of 279.34 . It contains a total of 39 bonds, including 22 non-H bonds, 13 multiple bonds, 4 rotatable bonds, 2 triple bonds, 11 aromatic bonds, 1 five-membered ring, 1 six-membered ring, 2 nitrile (aliphatic), and 1 Triazole .科学研究应用
-
Pharmaceutical Chemistry
- Application : Anastrozole is a potent and selective non-steroidal aromatase inhibitor used for therapy of postmenopausal women with hormone-receptor-positive breast cancer .
- Methods : The determination of anastrozole in human plasma is done by liquid chromatography–mass spectrometry (LC–MS–MS). Plasma-sample pretreatment involves solid-phase extraction using Accubond SPE ODS-C18 cartridges. Chromatographic separation is carried out on a Zorbax Bonus-RP column .
- Results : A calibration curve for anastrozole was linear (R 2 ≥ 0.97) over the concentration range 0.5 – 20.0 ng/mL with a lower detection limit of 0.5 ng/mL .
-
Health Services Research
- Application : Anastrozole is used for the prevention of breast cancer in high-risk postmenopausal women .
- Methods : A decision-analytic model was used to assess the costs and effects of anastrozole prevention versus no prevention among women with a high risk of breast cancer .
- Results : In the UK and US, anastrozole may be a cost-effective strategy for the prevention of breast cancer in high-risk postmenopausal women .
-
Pharmaceutical Analysis
- Application : Anastrozole is quantitatively determined in human plasma by liquid chromatography–mass spectrometry (LC–MS–MS) for therapeutic monitoring and drug bioequivalence studies .
- Methods : The determination involves solid-phase extraction using Accubond SPE ODS-C18 cartridges. Chromatographic separation is carried out on a Zorbax Bonus-RP column with a mobile phase consisting of aqueous formic acid (0.2%) (eluent A) and MeOH (eluent B) with a ratio A:B = 30:70 (v/v) that was supplied at flow rate 0.2 mL/min .
- Results : A calibration curve for anastrozole was linear (R 2 ≥ 0.97) over the concentration range 0.5 – 20.0 ng/mL with a lower detection limit of 0.5 ng/mL .
-
Transdermal Drug Delivery
- Application : Anastrozole is used in a transdermal drug delivery system (TDDS) to treat hormone-sensitive breast cancer in postmenopausal women .
- Methods : The TDDS was developed offering efficient loading, avoidance of inhomogeneity or crystallization of the drug, the desired controlled release kinetics, storage stability, easy handling, mechanical stability, and sufficient stickiness on the skin .
- Results : In vivo data showed a favorable anastrozole plasma concentration–time course, avoiding side effect-associated peak concentrations as obtained after oral administration but matching therapeutic plasma levels up to 72 h .
-
Endocrine Therapy for Breast Cancer
- Application : Anastrozole is used as an endocrine therapy for breast cancer risk reduction .
- Methods : A randomized clinical trial evaluated the use of anastrozole for reduction of estrogen receptor–positive breast cancers in postmenopausal women at increased risk of developing breast cancer .
- Results : The trial provided the predominant basis for the update .
-
Natural Aromatase Inhibitors
- Application : Anastrozole is used as a natural aromatase inhibitor for breast cancer and prostate cancer .
- Methods : Drugs such as Letrozole, Anastrozole, and Exemestane are routinely used by oncologists to inhibit the production of estrogen, by aromatase enzymes in the ovaries, liver, and fat stores .
- Results : The use of Aromatase Inhibitors (AIs) is now common practice with post-menopausal breast cancer patients who are estrogen positive (ER+ve) .
安全和危害
未来方向
Anastrozole has been associated with a degree of estrogen suppression and outcomes in early breast cancer. It has been found that levels of estrone and estradiol above identified thresholds after 6 months of adjuvant anastrozole treatment were associated with increased risk of an early breast cancer event . Another study found that Anastrozole reduces the risk of breast cancer by 53% after 7 years of follow-up, and 50% after 10.9 years of follow-up .
属性
IUPAC Name |
2-[3-(1-cyanoethyl)-5-(1,2,4-triazol-1-ylmethyl)phenyl]-2-methylpropanenitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N5/c1-12(7-17)14-4-13(8-21-11-19-10-20-21)5-15(6-14)16(2,3)9-18/h4-6,10-12H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXXANTDQIIXQBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)C1=CC(=CC(=C1)CN2C=NC=N2)C(C)(C)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10720409 | |
| Record name | 2-{3-(1-Cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile | |
CAS RN |
1215780-15-6 | |
| Record name | Desmethyl anastrozole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1215780156 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-{3-(1-Cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl}-2-methylpropanenitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10720409 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-[3-(1-cyanoethyl)-5-[(1H-1,2,4-triazol-1-yl)methyl]phenyl]-2-methylpropanenitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DESMETHYL ANASTROZOLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8B4ZL030W6 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



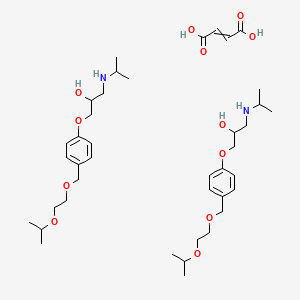
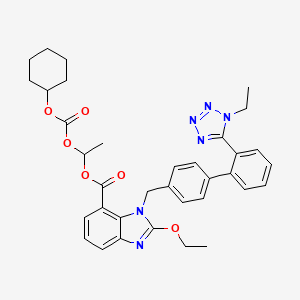
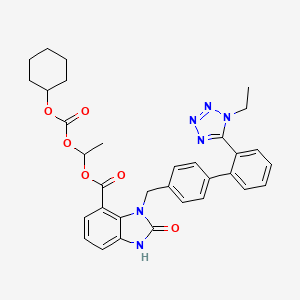


![Ammonium 4-[2-({3-[(9H-carbazol-4-yl)oxy]-2-hydroxypropyl}amino)ethoxy]-3-methoxyphenyl sulfate](/img/structure/B600937.png)

